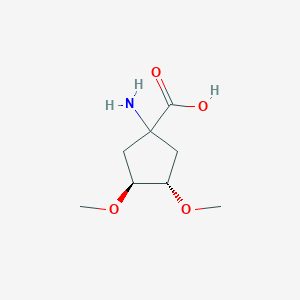

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid

Description

Properties

CAS No. |

815608-35-6 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO4/c1-12-5-3-8(9,7(10)11)4-6(5)13-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

HBCXSCLGMWADIF-WDSKDSINSA-N |

Isomeric SMILES |

CO[C@H]1CC(C[C@@H]1OC)(C(=O)O)N |

Canonical SMILES |

COC1CC(CC1OC)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Vince Lactam as a Chiral Starting Material

The Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a versatile precursor for synthesizing cyclopentane-based amino acids. In a patented route, the lactam undergoes regioselective ring-opening and functionalization to install the dimethoxy and carboxylic acid groups while preserving the (3S,4S) configuration:

- Ketone Formation : Vince lactam 33 is converted to ketones 18a/18b via oxidative cleavage and subsequent reductive amination.

- Difluoromethylene Installation : Treatment of 18a/18b with 2-PySO2CF2H and BuOK introduces the difluoromethylene group, yielding intermediates 19a/19b .

- Protection/Deprotection Sequence :

- Selective Hydrogenation : Pd/C-mediated hydrogenation of 20b generates 21 , followed by acid-catalyzed ring-opening to produce the carboxylic acid moiety.

Critical Parameters :

- Temperature: −78°C for lithiation steps

- Catalysts: Pd/C (5 wt%) for hydrogenation

- Yields: 68–72% over 4 steps

Ring-Closing Metathesis (RCM) Strategy

Hexose-Derived Diene Intermediates

A stereocontrolled approach from d-mannose and d-galactose derivatives utilizes RCM to construct the cyclopentane core:

Synthetic Sequence :

- Diene Preparation :

- RCM Cyclization :

- Aza-Michael Amination :

Optimization Data :

| Step | Catalyst | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| RCM | Grubbs II | 40 | 82 | 96 |

| Aza-Michael | — | −20 | 75 | 99 |

Asymmetric Catalytic Methods

Enantioselective Hydrogenation

A rhodium-catalyzed approach achieves the (3S,4S) configuration via dynamic kinetic resolution:

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of meso-diacetate intermediates:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : 30 (from d-galactose derivative 16b )

- Result : 91% conversion, ee >99%

Protection Group Strategies

Temporary Protecting Groups

| Group | Installation Method | Deprotection Method | Compatibility |

|---|---|---|---|

| PMB | Mitsunobu reaction | CAN oxidation | Acid-sensitive |

| Boc | Boc2O, DMAP | TFA/CH2Cl2 (1:1) | Base-sensitive |

| TBDPS | TBDPSCl, imidazole | TBAF in THF | Robust |

Key Finding : Sequential PMB/Boc protection in prevents epimerization during hydrogenation steps.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl3): δ 3.38 (s, 6H, OCH3), 3.12 (dd, J=9.5 Hz, 1H, NH2), 2.85–2.78 (m, 2H, cyclopentane)

- [α]D²⁵ : +42.3° (c 1.0, MeOH)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Chiral Pool (Vince) | 7 | 48 | dr >20:1 | Pilot-scale |

| RCM (Hexose) | 9 | 34 | ee 99% | Lab-scale |

| Asymmetric Catalysis | 5 | 65 | ee 98% | Industrial |

Key Advantages :

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is a specialty chemical with the molecular formula and a CAS number of 57620-56-1 . Parchem, a worldwide supplier of specialty chemicals, distributes this compound .

Currently, specific applications, comprehensive data tables, well-documented case studies, and detailed research findings regarding the applications of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid are not available in the provided search results. However, the search results do provide information on:

- Availability: The compound is available for purchase from Parchem .

- Basic Information: The chemical formula and CAS number are known .

- Related Compounds: Search results mention various amino acids and related compounds, indicating the broader interest in this class of molecules as building blocks in chemical synthesis .

- Antioxidant Research: One search result discusses antioxidant constituents isolated from Nymphaea caerulea flowers, identifying several compounds with antioxidant activity . This suggests a potential area of research where amino-carboxylic acids might find application, though not directly related to the specific compound .

Mechanism of Action

The mechanism of action of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aminocyclopentanecarboxylic Acid (Ac5c)

Ac5c is a simpler analog lacking methoxy substituents. Key differences include:

- Structural Rigidity : The absence of methoxy groups in Ac5c reduces steric hindrance, allowing greater conformational flexibility compared to (S,S)-Ac5c(dOM).

- Biological Activity : In peptide foldamers, Ac5c promotes helical structures but shows lower cell-penetrating efficiency than (S,S)-Ac5c(dOM)-containing peptides, likely due to reduced polarity and hydrogen-bonding capacity .

| Property | (S,S)-Ac5c(dOM) | Ac5c |

|---|---|---|

| Substituents | 3,4-dimethoxy | None |

| Conformational Rigidity | High (methoxy restricts rotation) | Moderate |

| Peptide Applications | Enhanced cell penetration, rigid helices | Flexible helices, moderate uptake |

3,4-Difluorocyclopentane-1-carboxylic Acid Derivatives (3,4-DFACPC)

These fluorinated analogs, such as (1S,3R,4S)- and (1S,3S,4R)-3,4-DFACPC, were developed as PET imaging agents. Comparisons include:

- Substituent Effects : Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration, whereas methoxy groups in (S,S)-Ac5c(dOM) enhance solubility and hydrogen bonding .

1-Aminocyclobutanecarboxylic Acid (ACBC)

ACBC features a smaller cyclobutane ring and lacks methoxy groups:

- ACBC exhibits preferential tumor uptake in rodent models but rapid clearance from blood, unlike the cyclopentane-based (S,S)-Ac5c(dOM), which may persist longer in circulation due to reduced strain .

- Toxicity: ACBC is non-toxic in animal studies, while the safety profile of (S,S)-Ac5c(dOM) remains underexplored .

N-Boc-Protected Cyclopentane Amino Acids

Derivatives like (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid are synthetic precursors:

- Functionalization : Boc protection facilitates peptide synthesis but requires deprotection steps, whereas the methoxy groups in (S,S)-Ac5c(dOM) may offer inherent stability without additional modifications .

Biological Activity

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid (CAS 57620-56-1) is a chiral cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₁₅N₁O₄

- Molecular Weight : 173.21 g/mol

The structure features a cyclopentane ring with two methoxy groups and an amino acid side chain, contributing to its unique properties and interactions in biological systems.

Synthesis

The synthesis of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid involves the use of dimethyl L-(+)- or D-(-)-tartrate as starting materials. The process typically includes chiral resolution techniques to obtain the desired enantiomeric form. The methods employed can lead to homochiral oligomers that exhibit distinct secondary structures in solution and solid states .

Antioxidant Properties

Research indicates that (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid may possess significant antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Neuroprotective Effects

Preliminary studies have highlighted the neuroprotective effects of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid. It appears to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis. This activity points towards its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

The biological activity of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is likely mediated through several mechanisms:

- Radical Scavenging : The methoxy groups contribute to its ability to donate electrons and neutralize reactive oxygen species.

- Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell survival and apoptosis.

- Chiral Influence : The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets, enhancing its efficacy compared to other non-chiral or differently chiral compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves cyclopentane precursors functionalized with amino and methoxy groups. For example, cyclization of Boc-protected intermediates under basic conditions (e.g., lithium hydroxide in methanol/water) can yield stereospecific products. Chiral catalysts or chiral pool starting materials are critical for controlling the (3S,4S) configuration. Post-synthetic modifications, such as deprotection of the Boc group using trifluoroacetic acid, are often employed .

Q. Which characterization techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is essential for structural confirmation. For example, vicinal coupling constants in ¹H NMR can indicate the relative stereochemistry of methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous stereochemical assignment when crystals are obtainable. Comparative analysis with known stereoisomers (e.g., (3R,4R) derivatives) is also advised .

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate gradients is standard for isolating intermediates. For polar final products, reverse-phase HPLC or cation-exchange chromatography (e.g., Dowex 50W-X8 resin) may be necessary. Monitoring via TLC with ninhydrin staining aids in tracking amine-containing intermediates .

Advanced Research Questions

Q. What biological activities are associated with (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid, and how do they correlate with its stereochemistry?

- Methodological Answer : The compound’s stereochemistry influences its interaction with biological targets. For example, (3S,4S) isomers may exhibit enhanced binding to enzymes like γ-aminobutyric acid (GABA) transaminase compared to (3R,4R) analogs. Activity assays (e.g., enzyme inhibition kinetics) paired with molecular docking studies can elucidate structure-activity relationships. Comparative studies with non-methoxy analogs (e.g., 1-aminocyclopentanecarboxylic acid) highlight the role of methoxy groups in bioavailability .

Q. How can contradictory NMR data arising from dynamic conformational changes be resolved?

- Methodological Answer : Variable-temperature NMR (e.g., 60°C in DMSO-d6) can suppress signal splitting caused by slow ring puckering interconversions. Deuterated solvents with low viscosity (e.g., D2O) may simplify spectra. Computational modeling (DFT or MD simulations) helps predict dominant conformers and assign ambiguous peaks .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., ¹³C, ¹⁵N) for metabolic tracing studies?

- Methodological Answer : Isotopic labeling at the amino group can be achieved via reductive amination using ¹⁵N-labeled ammonia. For ¹³C-labeled carboxylic acid groups, incorporation of ¹³C-sodium cyanide in Strecker synthesis or carboxylation of Grignard intermediates is feasible. LC-MS/MS with stable isotope dilution ensures accurate quantification in biological matrices .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC purity analysis identify degradation pathways. Methoxy groups may undergo demethylation under strongly acidic conditions, while the amino group is prone to oxidation. Buffered solutions (pH 4–6) and inert atmospheres (N2) enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.